molecular formula C8H7N3O B3028984 1-Imidazo[1,2-b]pyridazin-3-ylethanone CAS No. 453548-65-7

1-Imidazo[1,2-b]pyridazin-3-ylethanone

Cat. No.: B3028984
CAS No.: 453548-65-7
M. Wt: 161.16
InChI Key: CVVDMUYJTWFLAW-UHFFFAOYSA-N
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Description

1-Imidazo[1,2-b]pyridazin-3-ylethanone (CAS 453548-65-7) is a high-value chemical building block with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol. This compound features the imidazo[1,2-b]pyridazine heterocyclic system, which serves as a privileged scaffold in medicinal chemistry and drug discovery. Its primary research application is as a core synthetic intermediate in the development of potent and selective tyrosine kinase 2 (Tyk2) pseudokinase (JH2) inhibitors . These inhibitors represent a promising therapeutic strategy for autoimmune and inflammatory diseases, as demonstrated by compound 6, a derivative that proved highly effective in inhibiting IFNγ production in a rat pharmacodynamics model and showed full efficacy in a rat adjuvant arthritis model at a low dose of 5 mg/kg . The imidazo[1,2-b]pyridazine core is isosteric to imidazo[1,2-a]pyridine, and the replacement of an aryl CH with an imino group can optimize the lipophilicity of drug candidates, potentially reducing nonspecific binding . Researchers utilize this compound to explore structure-activity relationships, particularly through modifications at the 2- and 6-positions of the ring system, to enhance metabolic stability, Caco-2 permeability, and overall drug-like properties . The compound should be stored sealed in dry conditions at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-imidazo[1,2-b]pyridazin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVDMUYJTWFLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665889
Record name 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453548-65-7
Record name 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Imidazo 1,2 B Pyridazin 3 Ylethanone and Analogues

Synthetic Pathways for the Imidazo[1,2-b]pyridazine (B131497) Ring System Formation

The construction of the fused imidazo[1,2-b]pyridazine ring is a critical step in the synthesis of its derivatives. Various classical and contemporary methods have been established to achieve this, providing access to a wide array of substituted analogues.

Condensation Reactions Utilizing α-Bromoketones and Aminopyridazines

A well-established and widely used method for the synthesis of the imidazo[1,2-b]pyridazine core is the condensation reaction between an α-bromoketone and a substituted 3-aminopyridazine (B1208633). nih.govnih.gov This reaction, a variation of the Tschitschibabin (Chichibabin) reaction, proceeds via nucleophilic attack of the endocyclic nitrogen of the aminopyridazine onto the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration to form the aromatic fused heterocyclic system.

The reaction is typically carried out in a suitable solvent such as ethanol (B145695), and often under mild basic conditions, for instance, using sodium bicarbonate, to neutralize the hydrogen bromide formed during the reaction. nih.govnih.gov The choice of substituents on both the α-bromoketone and the 3-aminopyridazine allows for the introduction of various functional groups at the 2-, 3-, and 6-positions of the imidazo[1,2-b]pyridazine ring. For example, the reaction of 3-amino-6-chloropyridazine (B20888) with 2'-bromo-4-fluoroacetophenone in refluxing ethanol yields 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648). thieme-connect.com

A critical factor for the successful synthesis is the regioselectivity of the initial alkylation. In 3-aminopyridazine, the ring nitrogen atom not adjacent to the amino group is the most nucleophilic. nih.gov To direct the alkylation to the desired nitrogen atom adjacent to the amino group, a halogen substituent is often introduced at the 6-position of the pyridazine (B1198779) ring. This deactivates the competing nitrogen atom, thus favoring the formation of the desired imidazo[1,2-b]pyridazine product in good yields. nih.gov

3-Aminopyridazine Derivativeα-Bromoketone DerivativeProductYield (%)Reference
3-Amino-6-chloropyridazine2-Bromo-1-(4-fluorophenyl)ethanone6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine54 thieme-connect.com
3-Amino-6-chloropyridazine2-Bromoacetophenone (B140003)6-Chloro-2-phenylimidazo[1,2-b]pyridazine89 nih.gov
3-Amino-6-(phenylthio)pyridazine1-Bromopinacolone2-tert-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine71 nih.gov

Metal-Catalyzed Cross-Coupling Reactions for Heterocyclic Construction

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including the imidazo[1,2-b]pyridazine system. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a diverse range of analogues that are often difficult to prepare using classical methods. Several palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, have been successfully employed. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is a powerful method for introducing aryl, heteroaryl, or vinyl substituents. This reaction has been effectively applied to 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivatives. thieme-connect.comresearchgate.net For instance, 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine can be coupled with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate to yield the corresponding 6-substituted products. thieme-connect.comresearchgate.net The reaction conditions, including the choice of base and reaction time, can be optimized to improve yields depending on the nature of the boronic acid used. thieme-connect.com

Halide SubstrateBoronic AcidCatalystBaseYield (%)Reference
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃50 thieme-connect.com
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazineThiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃46 thieme-connect.com
3-Bromo-6-(thiophen-2-yl)pyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃28 nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. It has been utilized to introduce alkynyl groups at the 3-position of the imidazo[1,2-b]pyridazine ring system. nih.govresearchgate.net For example, 3-bromo-2-substituted imidazo[1,2-b]pyridazines can react with various terminal alkynes to afford the corresponding 3-alkynyl derivatives in good yields. nih.govresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This method has been applied to the functionalization of the imidazo[1,2-b]pyridazine scaffold. In a notable example, the Stille cross-coupling of 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (B3074818) with tributyl(phenyl)stannane, using a palladium catalyst and triphenylarsine (B46628) as a ligand, provided the 3-phenylated product in high yield. researchgate.net

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemYield (%)Reference
Sonogashira3-Bromo-2-phenyl-6-chloroimidazo[1,2-b]pyridazinePhenylacetylenePd(PPh₃)₂Cl₂/CuI84 nih.gov
Stille6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazineTributyl(phenyl)stannanePd₂(dba)₃/AsPh₃95 researchgate.net

Sustainable and Green Chemical Approaches in Imidazopyridazine Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies. For imidazopyridazine synthesis, this has led to the exploration of one-pot multi-component reactions and the use of alternative energy sources like microwave and ultrasound irradiation to enhance reaction efficiency and reduce environmental impact.

Development of One-Pot Multi-Component Reaction Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their atom economy and operational simplicity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of fused imidazole (B134444) systems. nih.govrug.nl

The GBB reaction involves the condensation of an amidine (such as 3-aminopyridazine), an aldehyde, and an isocyanide to afford 3-aminoimidazo-fused heterocycles. researchgate.net This one-pot procedure allows for the rapid assembly of the imidazo[1,2-b]pyridazine core with a broad range of substituents introduced from the aldehyde and isocyanide components. researchgate.net The reaction is often catalyzed by Brønsted or Lewis acids and can be performed under mild conditions. The GBB reaction represents a convergent and efficient strategy for creating libraries of structurally diverse imidazo[1,2-b]pyridazine analogues. nih.govresearchgate.net

Application of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. researchgate.netorganic-chemistry.org The application of microwave irradiation to the synthesis of imidazo[1,2-b]pyridazine and its analogues has been explored, demonstrating significant advantages.

For instance, the condensation reaction between pyridines and α-bromoketones to form the imidazo[1,2-a]pyridine (B132010) ring system can be efficiently carried out under microwave irradiation in a one-pot, three-component reaction with ammonium (B1175870) acetate. organic-chemistry.org This approach, which can be analogously applied to 3-aminopyridazines, offers excellent yields in a matter of minutes under solvent-free conditions. organic-chemistry.org Furthermore, microwave heating has been successfully employed to enhance the efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, on halogenated imidazo[1,2-b]pyridazine substrates. nih.gov This allows for the rapid, one-pot, multi-step synthesis of polysubstituted imidazo[1,2-b]pyridazine derivatives. nih.govacs.org

Reaction TypeSubstratesConditionsTimeYield (%)Reference
Three-component cyclizationPyridine, α-bromoketone, NH₄OAcMicrowave, 180°C, solvent-free4 min88-98 organic-chemistry.org
Suzuki Coupling4'-Bromoacetophenone, Phenylboronic acidMicrowave, 120°C, Pd catalyst, aq. EtOH2 min98 nih.gov
GBB Reaction2-Aminopyridine, Aldehyde, IsocyanideMicrowave, 150°C, Brønsted acid ionic liquid-up to 83 nih.gov

Ultrasound-Assisted Synthetic Procedures

The use of ultrasonic irradiation in organic synthesis provides an alternative green energy source that can promote reactions through acoustic cavitation. This phenomenon enhances mass transfer and can lead to significant rate accelerations and improved yields. Ultrasound-assisted synthesis has been successfully applied to the formation of various heterocyclic systems, including imidazo-fused heterocycles. mdpi.com

A simple and rapid ultrasound-assisted method has been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and 2-bromoacetophenone derivatives. scispace.com This protocol, which can be extended to the synthesis of imidazo[1,2-b]pyridazines, offers good to excellent yields in short reaction times, often under environmentally benign conditions using solvents like polyethylene (B3416737) glycol (PEG-400). scispace.com The GBB reaction has also been shown to be amenable to ultrasonic irradiation, providing the desired imidazo[1,2-a]pyridine-chromone products, albeit in some cases with lower yields compared to microwave-assisted methods. researchgate.net The application of ultrasound represents a valuable, energy-efficient alternative for the synthesis of the imidazo[1,2-b]pyridazine scaffold and its derivatives. mdpi.com

Exploration of Catalyst-Free and Metal-Free Methodologies

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the need for catalysts, particularly those based on transition metals. For the synthesis of fused imidazole heterocycles like imidazo[1,2-b]pyridazines, catalyst-free approaches often rely on the intrinsic reactivity of the starting materials under specific reaction conditions.

The classical construction of the imidazo[1,2-b]pyridazine ring involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. umich.edunih.gov This reaction can often proceed without a catalyst, driven by thermal energy. Studies on the analogous imidazo[1,2-a]pyridine system have demonstrated that simply heating a mixture of the amine and the α-haloketone, sometimes in a high-boiling solvent like dimethylformamide (DMF) or even under solvent-free conditions, is sufficient to afford the desired product in good to excellent yields. nih.govscielo.brresearchgate.net This approach offers advantages in terms of simplified purification, reduced cost, and lower environmental impact.

Key methodologies in catalyst-free and metal-free synthesis include:

Thermal Condensation: Heating the reactants, 3-aminopyridazine and an appropriate α-haloketone (such as 1-bromo-2,3-butanedione for a precursor to 1-imidazo[1,2-b]pyridazin-3-ylethanone), is the most direct catalyst-free method. The reaction proceeds via initial N-alkylation of the pyridazine ring followed by intramolecular cyclization and dehydration. scielo.br

Use of Green Solvents: The choice of solvent can be critical. Deep eutectic solvents (DES), which are biodegradable and environmentally benign, have been successfully used for the catalyst-free, three-component synthesis of related imidazo[1,2-a]pyridines. researchgate.net This suggests their potential applicability to the imidazo[1,2-b]pyridazine system.

Eco-Friendly Conditions: Other catalyst-free approaches for related heterocycles involve performing the reaction in water or using micellar media, which can enhance reaction rates and facilitate product isolation. nih.gov For instance, the condensation of 2-aminopyridines with bromoacetophenones has been achieved at room temperature in DMF with a simple base like potassium carbonate, avoiding the need for a metal catalyst. nih.gov

These metal-free and catalyst-free strategies represent an efficient and environmentally conscious alternative to traditional metal-catalyzed syntheses, offering a direct route to the imidazo[1,2-b]pyridazine core.

Control of Regioselectivity and Stereoselectivity in Imidazo[1,2-b]pyridazine Synthesis

Achieving the correct isomer is paramount in the synthesis of bioactive molecules. For the imidazo[1,2-b]pyridazine system, the primary challenge lies in controlling regioselectivity during the initial cyclization step.

Regioselectivity: The reaction between a 3-aminopyridazine and an α-haloketone can potentially lead to two different regioisomers. However, the inherent electronic properties of the 3-aminopyridazine ring largely dictate the outcome. The ring nitrogen atom that is not adjacent to the amino group (N1) is considered the most nucleophilic site. nih.gov Consequently, the initial alkylation by the α-carbon of the haloketone occurs preferentially at this N1 position. This is followed by an intramolecular condensation between the amino group and the ketone carbonyl, leading to the formation of the desired imidazo[1,2-b]pyridazine ring system.

The successful formation of the imidazo[1,2-b]pyridazine ring in high yield is often facilitated by the presence of substituents on the pyridazine ring. nih.gov For example, the use of a 3-amino-6-halopyridazine is common, as the halogen can influence the electronic distribution and reactivity of the ring, further ensuring the desired regiochemical outcome. nih.gov

ReactantsMajor ProductRationale for Regioselectivity
3-Aminopyridazine + α-BromoketoneImidazo[1,2-b]pyridazineThe N1 ring nitrogen is more nucleophilic than the N2 nitrogen, directing the initial alkylation to that site. nih.gov
3-Amino-6-halopyridazine + α-Bromoketone6-Halo-imidazo[1,2-b]pyridazineThe halogen substituent helps ensure the preferential formation of the desired bicyclic product in good yield. nih.gov

Stereoselectivity: The core this compound structure is achiral. Therefore, stereoselectivity is not a factor in the synthesis of the heterocyclic core itself. Stereochemical considerations would only become relevant if the starting materials (either the aminopyridazine or the α-haloketone) possess pre-existing chiral centers, or if chiral centers are introduced during subsequent functionalization of the core structure.

Functionalization and Derivatization Strategies for the Imidazo[1,2-b]pyridazine Core

Once the imidazo[1,2-b]pyridazine nucleus is formed, its further functionalization is key to developing analogues with diverse properties. A variety of strategies have been employed to modify different positions of this scaffold, primarily C2, C3, and C6. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These methods are widely used to functionalize halo-substituted imidazo[1,2-b]pyridazines.

Suzuki Coupling: This reaction is used to introduce aryl or heteroaryl groups, typically at the C6 position. For instance, 6-chloro-imidazo[1,2-b]pyridazine derivatives can be coupled with various aryl boronic acids in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride and a base. nih.govthesciencein.org

Other Cross-Couplings: A review of organometallic-based methods highlights the use of Sonogashira, Heck, and Negishi reactions for the functionalization of the imidazo[1,2-b]pyridazine core. researchgate.net

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridazine ring allows for nucleophilic substitution reactions, especially when activating groups are present. Starting from a 6-halo-imidazo[1,2-b]pyridazine, the halogen can be displaced by various nucleophiles. This strategy has been used to introduce primary or secondary aliphatic amines at the C6 position, often facilitated by microwave irradiation. nih.gov

C-H Functionalization: Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized substrates (e.g., halides). While much of the research has focused on the related imidazo[1,2-a]pyridine scaffold, the principles are applicable here. nih.govrsc.org Advances in C-H activation have enabled C-arylation, C-benzylation, and C-alkylation on the imidazo[1,2-b]pyridazine core. researchgate.net For the analogous imidazo[1,2-a]pyridines, C3-alkylation via aza-Friedel–Crafts reactions has been reported, showcasing a pathway to introduce complex substituents. mdpi.com

Derivatization of Existing Functional Groups: Functional groups already present on the scaffold can be readily modified.

Amide Formation: A 6-aminoimidazo[1,2-b]pyridazine can be acylated with reagents like fluorobenzoyl chloride to produce the corresponding benzamido derivatives. umich.edu

Oxidation: A thioether, such as a 6-(phenylthio) group, can be oxidized to the corresponding sulfoxide (B87167) [e.g., 6-(phenylsulfinyl)] using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). umich.edu

The table below summarizes key functionalization strategies for the imidazo[1,2-b]pyridazine core.

PositionReaction TypeReagents/ConditionsResulting Moiety
C6Suzuki CouplingAryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), base6-Aryl group nih.govthesciencein.org
C6Nucleophilic Aromatic Substitution (SNA_r)Aliphatic amines, microwave irradiation6-Amino group nih.gov
C6Amide Formation (from 6-amino precursor)o-, m-, or p-fluorobenzoyl chloride6-(Fluorobenzamido) group umich.edu
C6Oxidation (from 6-thio precursor)m-Chloroperoxybenzoic acid (m-CPBA)6-Sulfinyl group umich.edu
VariousC-H Activation/FunctionalizationTransition metal catalystsArylation, benzylation, alkylation researchgate.net

These varied strategies provide a robust toolbox for medicinal chemists to systematically modify the imidazo[1,2-b]pyridazine scaffold, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Spectroscopic and Structural Elucidation Studies of 1 Imidazo 1,2 B Pyridazin 3 Ylethanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including the imidazo[1,2-b]pyridazine (B131497) scaffold. Through ¹H and ¹³C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, a complete assignment of all proton and carbon signals can be achieved. researchgate.net

In the ¹H NMR spectrum of the parent imidazo[1,2-b]pyridazine, the protons of the pyridazine (B1198779) and imidazole (B134444) rings resonate at distinct chemical shifts. For instance, ¹H NMR data for the unsubstituted core shows signals in the aromatic region, allowing for the identification of each proton based on its electronic environment and coupling patterns with neighboring protons. chemicalbook.com

For derivatives such as 1-Imidazo[1,2-b]pyridazin-3-ylethanone, the acetyl group introduces a characteristic singlet in the upfield region (around δ 2.5-2.7 ppm) corresponding to the methyl protons. The protons on the bicyclic core will show shifts influenced by the electron-withdrawing nature of the acetyl group at the C3 position.

Studies on various substituted imidazo[1,2-b]pyridazines provide insight into the expected spectral features. For example, in a 3-bromo-6-(4-(2-methoxyethyl)piperazin-1-yl)imidazo[1,2-b]pyridazine, the proton at the C7 position appears as a doublet at δ 7.66 ppm, while the proton at C8 is a doublet at δ 7.10 ppm. nih.gov The signal for the C2-H is observed as a singlet around δ 7.47 ppm. nih.gov These assignments are confirmed through detailed 1D and 2D NMR experiments. researchgate.net

The ¹³C NMR spectrum provides complementary information. For the parent imidazo[1,2-b]pyridazine, carbon signals are observed between approximately δ 116 and 144 ppm. chemicalbook.com The introduction of an acetyl group at the C3 position would introduce a carbonyl carbon signal significantly downfield (typically >190 ppm) and a methyl carbon signal in the upfield region (around δ 25-30 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[1,2-b]pyridazine Derivatives

Compound/Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
Imidazo[1,2-b]pyridazine chemicalbook.com
C2 - 139.05 chemicalbook.com
C3 - 116.76 chemicalbook.com
C6 - 143.10 chemicalbook.com
C7 - 125.75 chemicalbook.com
C8 - 116.72 chemicalbook.com
C8a - 133.83 chemicalbook.com
3-Bromo-6-(4-(2-methoxyethyl)piperazin-1-yl)imidazo[1,2-b]pyridazine nih.gov
C2-H 7.47 (s) - nih.gov
C7-H 7.66 (d) 124.8 nih.gov
C8-H 7.10 (d) 110.9 nih.gov
C3 - 100.1 nih.gov

Note: Data presented is for the parent imidazo[1,2-b]pyridazine and a representative derivative to illustrate typical chemical shifts. 'd' denotes a doublet and 's' denotes a singlet.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₇N₃O), the expected exact molecular weight is 161.16 g/mol . chemdad.com Using high-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI), it is possible to confirm the elemental composition of the molecule by observing the protonated molecular ion [M+H]⁺ at m/z 162.0662.

Studies on various imidazo[1,2-b]pyridazine derivatives consistently use HRMS to confirm the successful synthesis of the target compounds. For example, the compound 3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazine was confirmed by finding the [M+H]⁺ ion at m/z 250.1090, which closely matched the calculated value of 250.1093. nih.gov Similarly, a more complex derivative, 4-(6-((2S,6R)-2,6-dimethylmorpholino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile, was identified by its [M+H]⁺ ion at m/z 334.1671 (calculated 334.1668). nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include:

C=O Stretch: A strong absorption band typically in the range of 1680-1700 cm⁻¹ for the ketone carbonyl group of the ethanone (B97240) moiety.

C=N and C=C Stretching: Multiple bands in the 1450-1650 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic imidazo[1,2-b]pyridazine ring system.

C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl group.

A study on a related derivative, 2-Substituted aryl-6-(substituted aryl) imidazo[1,2-b]pyridazine, reported IR absorption peaks at 1614.5 cm⁻¹ and 1547.0 cm⁻¹, which can be attributed to the C=N and C=C stretching vibrations of the heterocyclic core. researchgate.net Another band at 1723.2 cm⁻¹ was also noted, potentially corresponding to a carbonyl group in the substituent. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 Medium-Weak
Ketone C=O Stretch 1680 - 1700 Strong

X-ray Crystallography for High-Resolution Three-Dimensional Structural Characterization

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the provided search results, extensive crystallographic studies have been performed on its derivatives, often in complex with biological targets like kinases. semanticscholar.orgnih.gov

These studies reveal key structural features of the imidazo[1,2-b]pyridazine core. The bicyclic system is generally planar, which facilitates π-π stacking interactions. dergipark.org.tr For instance, the crystal structure of a derivative bound to the Tyk2 JH2 protein showed that the imidazo[1,2-b]pyridazine ligand binds in a specific conformation, with a cyanophenyl substituent being almost perpendicular to the pyridone ring it was attached to. nih.gov

In another study, the co-crystal structure of an imidazo[1,2-b]pyridazine inhibitor with PIM1 kinase revealed that the molecule interacts with the N-terminal lobe of the kinase rather than the typical hinge region. semanticscholar.org Such detailed structural insights are critical for structure-based drug design, allowing for the rational modification of the scaffold to improve potency and selectivity. nih.govresearchgate.net The data from these derivatives confirm the geometry and electronic nature of the heterocyclic system, which are directly applicable to understanding the structure of this compound.

Computational Chemistry and Structure Activity Relationship Sar Investigations of 1 Imidazo 1,2 B Pyridazin 3 Ylethanone and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are essential for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their efficacy.

Two-dimensional QSAR (2D-QSAR) models utilize descriptors derived from the 2D representation of molecules. One such approach, Hologram QSAR (HQSAR), has been successfully applied to a series of imidazo[1,2-b]pyridazine (B131497) derivatives acting as p38 MAP kinase antagonists. koreascience.kr HQSAR generates molecular fingerprints by breaking down the 2D structure into fragments, which are then used to build a statistical model. koreascience.kr

A study on p38 MAP kinase antagonists developed a statistically significant HQSAR model using parameters such as atom, bond, chirality, and hydrogen atom counts. koreascience.kr The resulting model (q²=0.522, r²=0.703) demonstrated good predictive ability. koreascience.kr Contribution maps for the most active compounds revealed that hydrogen and nitrogen atoms in the imidazo[1,2-b]pyridazine core and specific substituents positively influenced inhibitory activity. koreascience.kr Such 2D-QSAR models provide valuable insights for designing more potent inhibitors by highlighting key structural fragments. koreascience.kr

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D conformation of molecules and their interaction fields (steric, electrostatic, etc.). While specific 3D-QSAR studies on 1-imidazo[1,2-b]pyridazin-3-ylethanone were not found, research on closely related scaffolds demonstrates the utility of this approach.

For instance, a 3D-QSAR study on imidazopyridine analogues as Protein Kinase B (Akt1) inhibitors used CoMFA and CoMSIA to build predictive models. nih.gov The models showed high statistical significance (CoMFA: q²=0.612, R²=0.992; CoMSIA: q²=0.595, R²=0.991) and the resulting contour maps helped identify regions where steric bulk or electrostatic interactions would enhance or diminish activity, guiding the design of novel inhibitors. nih.gov Similarly, Gaussian and field-based 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives, revealing that steric and hydrophobic interactions are significant contributors to their biological activity. japsonline.com These examples highlight how 3D-QSAR and MFA can be powerfully applied to optimize the imidazo[1,2-b]pyridazine scaffold.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand binding mechanisms and to guide the design of new inhibitors for the imidazo[1,2-b]pyridazine class.

Docking studies have been performed on imidazo[1,2-b]pyridazine derivatives against a variety of biological targets:

Kinases: As kinase inhibitors, these compounds have been extensively studied. Docking of derivatives into the ATP-binding site of p38 MAP kinase helped rationalize their inhibitory activity and guide a structure-based design strategy. nih.gov Studies on PIM kinases revealed a surprising binding mode where the imidazo[1,2-b]pyridazine scaffold interacts with the N-terminal lobe helix αC rather than the typical hinge region, explaining its high selectivity. semanticscholar.org For TAK1 kinase , docking showed that a morpholine (B109124) group at the C6 position interacts with the conserved Lys-63 residue in the ATP-binding site, a crucial interaction for activity. nih.gov Docking has also been used to optimize inhibitors for Haspin kinase , where the indazole moiety was shown to form hydrogen bonds with the hinge region. tandfonline.com

Antibacterial Targets: The antimicrobial potential of this scaffold has also been explored via docking. Imidazo[1,2-b]pyridazine derivatives were docked into the active site of Dihydropteroate Synthetase (DHPS) to evaluate their potential as antibacterial agents. ijpbs.com Another study investigated their binding to the Penicillin-Binding Protein (PBP2a) of Methicillin-Resistant Staphylococcus aureus (MRSA), identifying key hydrogen bonding interactions with residues like GLY 121, TYR 122, and LYS 123 that may be responsible for the inhibition of the enzyme's activity. onljbioinform.com

These studies demonstrate that molecular docking is a critical tool for predicting binding modes, explaining observed SAR, and rationally designing next-generation imidazo[1,2-b]pyridazine-based inhibitors.

Theoretical Calculations of Electronic Structure and Reactivity

Theoretical calculations, particularly using Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules, which govern their stability, reactivity, and interactions. A study involving experimental (FT-IR, FT-Raman) and DFT calculations has been conducted on the parent imidazo[1,2-b]pyridazine molecule, analyzing its molecular and vibrational structure. dergipark.org.tr

While comprehensive DFT studies on this compound are not widely available, research on related structures like imidazo[1,2-a]pyridinyl-chalcones and imidazo[1,2-a]pyrimidines illustrates the approach. scirp.orgnih.gov These studies typically calculate key quantum chemical indices:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate or accept electrons. The energy gap (ΔE) between them is a crucial indicator of chemical reactivity and stability. scirp.orgnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions with biological targets. nih.gov

Structure-Activity Relationship (SAR) Analysis of Imidazo[1,2-b]pyridazines

SAR analysis is the cornerstone of medicinal chemistry, linking specific structural features of a molecule to its biological activity. For the imidazo[1,2-b]pyridazine scaffold, extensive SAR studies have been conducted, revealing how modifications at different positions on the bicyclic ring system impact its potency and selectivity against various targets. researchgate.netnih.gov

The imidazo[1,2-b]pyridazine moiety is often considered a "privileged scaffold" because it can serve as a foundation for developing inhibitors against multiple targets, particularly kinases. nih.govnih.gov The core itself often binds to the hinge region of kinases, while substitutions at positions C2, C3, C6, C7, and C8 are used to fine-tune potency and achieve selectivity. nih.gov

The biological activity of imidazo[1,2-b]pyridazine analogues is highly dependent on the nature and position of their substituents.

Substitutions at the C2-position: In the context of ligands for β-amyloid plaques, a 2-(4'-Dimethylaminophenyl) moiety was found to be a key requirement for desirable binding affinity. nih.gov

Substitutions at the C3-position: Optimization at the C3 position has been crucial for developing potent kinase inhibitors. For IKKbeta inhibitors, modifications at this position significantly increased activity. nih.gov In the development of GSK-3β inhibitors, SAR studies focused on this position to enhance potency and brain penetrance. acs.org

Substitutions at the C6-position: This position is frequently modified to improve activity and physicochemical properties.

For IKKbeta inhibitors , optimization at the C6 position, in conjunction with C3, led to increased potency. nih.gov

In the development of TAK1 kinase inhibitors , introducing a morpholine group at C6 improved kinase inhibition compared to unsubstituted or piperazine-substituted analogues. nih.gov

For ligands targeting β-amyloid plaques , a range of substituents at C6 were tolerated. nih.gov A 6-methylthio group showed higher affinity than a 6-methoxy group, while larger groups like ω-fluoroethyl decreased binding. nih.gov The size and electronegativity of halogens at this position also influenced binding affinity, with iodo- being superior to chloro- or fluoro-analogues. nih.gov

The following tables summarize key SAR findings for different biological targets.

SAR of Imidazo[1,2-b]pyridazines as Kinase Inhibitors
Target KinasePositionFavorable Substituents/ObservationsUnfavorable Substituents/ObservationsReference
IKKbetaC3 & C6Optimization of both positions increased inhibitory activity.- nih.gov
TAK1C6Morpholine moiety enhances kinase inhibition.Unsubstituted; Piperazine moiety (less effective than morpholine). nih.gov
PIM KinasesGeneralScaffold interacts with N-terminal lobe helix αC, conferring selectivity.- semanticscholar.org
GSK-3βC3SAR at this position was key to identifying potent, brain-penetrant inhibitors.- acs.org
SAR of Imidazo[1,2-b]pyridazines as Aβ Plaque Ligands
PositionFavorable Substituents/ObservationsUnfavorable Substituents/ObservationsReference
C22-(4'-Dimethylaminophenyl) moiety is critical for high affinity.Replacement of the phenyl ring with pyridinyl or thiophenyl rings. nih.gov
C6Halogens (I > Cl > F) enhance binding affinity.Incorporation of ω-fluoroethyl or ω-fluoropropyl groups. nih.gov
Methylthio group shows higher affinity than a methoxyl group.-

Conformational Preferences and Their Influence on Ligand-Target Binding

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For this compound and its analogues, computational chemistry and structure-activity relationship (SAR) studies have underscored the profound impact of conformational preferences on their ability to bind to biological targets, particularly protein kinases. The spatial orientation of the imidazo[1,2-b]pyridazine core and its substituents dictates the feasibility and strength of interactions within the binding site of a target protein.

While specific computational studies detailing the conformational energy profile of this compound are not extensively available in the reviewed literature, general principles of conformational analysis and findings from related analogues provide significant insights. The key conformational feature of this molecule is the rotation of the ethanone (B97240) (acetyl) group relative to the plane of the imidazo[1,2-b]pyridazine ring system. The degree of planarity or out-of-plane rotation of this group can significantly affect the molecule's shape and its ability to fit into a binding pocket. Theoretical studies on similar aromatic ketones suggest that electron-withdrawing groups, such as the acetyl group, can influence the rotational barrier, with a tendency to favor planarity to maximize conjugation with the aromatic system. nih.gov

In the broader context of imidazo[1,2-b]pyridazine derivatives, crystallographic and molecular modeling studies have revealed that a planar conformation is often adopted upon binding to a target kinase. For example, a co-crystal structure of a disubstituted imidazo[1,2-b]pyridazine derivative with Haspin kinase showed that the inhibitor adopted a planar conformation, which was crucial for positioning an indazole moiety for hydrogen bonding within the kinase's hinge region. nih.gov This planarity allowed the imidazopyridazine group to extend further into the binding pocket and interact with key residues. nih.gov

Furthermore, the rigidity of the molecular scaffold has been identified as a key factor for potent biological activity. In a study focused on developing dual inhibitors for c-Met and VEGFR2 kinases, it was found that introducing functionalities capable of forming intramolecular hydrogen bonds could enforce a rigid conformation in imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov This pre-organization of the molecule into a bioactive conformation reduces the entropic penalty upon binding, leading to enhanced inhibitory potency. nih.gov

The influence of conformational preferences is also evident in the structure-activity relationships of various analogues. The substitution pattern on the imidazo[1,2-b]pyridazine core directly impacts the molecule's electronic properties and steric profile, which in turn affects its preferred conformation and binding mode. nih.gov For instance, in the development of IKKβ inhibitors, optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold was critical for enhancing inhibitory activity. nih.gov Molecular modeling of these compounds helped to construct an interaction model with the IKKβ active site, highlighting the importance of the spatial arrangement of these substituents. nih.gov

The following table summarizes the structure-activity relationships of selected imidazo[1,2-b]pyridazine analogues, illustrating how modifications at different positions influence their biological activity, which is intrinsically linked to their conformational properties and binding interactions.

Compound/AnalogueTargetKey Structural Features and SAR InsightsReference(s)
K00135PIM1 KinaseA 1-(3-{6-[(cyclopropylmethyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethanone. The co-crystal structure with PIM1 revealed that the imidazo[1,2-b]pyridazine core interacts with the N-terminal lobe of the kinase. semanticscholar.org
3,6-Disubstituted analoguesDYRKs and CLKsSubstitutions at the 3- and 6-positions were found to be critical for potent and selective inhibition of these kinases. nih.gov
Analogues with morpholine at C6TAK1 KinaseThe introduction of a morpholine moiety at the C6 position of the imidazo[1,2-b]pyridazine core improved TAK1 kinase inhibition compared to unsubstituted analogues. nih.gov
Pyrazolone and pyridone derivativesc-Met and VEGFR2These derivatives were designed to form intramolecular hydrogen bonds, enforcing a rigid conformation that resulted in potent inhibition. nih.gov
2-N,N-dimethylaminophenyl substituted analoguesβ-Amyloid PlaquesThe 2-N,N-dimethylaminophenyl moiety was identified as a key requirement for desirable binding affinities to synthetic amyloid plaques. nih.gov

Preclinical Biological Evaluation of 1 Imidazo 1,2 B Pyridazin 3 Ylethanone Derivatives

In Vitro Biological Activity Profiling and Target Identification

Derivatives built upon the imidazo[1,2-b]pyridazine (B131497) core have shown a remarkable breadth of biological activity. Their mechanism of action is frequently tied to the inhibition of key enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The following sections delineate the preclinical evaluation of these compounds against a variety of kinases and pathogenic agents.

The imidazo[1,2-b]pyridazine nucleus is a well-established pharmacophore for kinase inhibition. semanticscholar.org The successful development of ponatinib (B1185), a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), has spurred significant interest in this scaffold. semanticscholar.org Research has identified derivatives with potent and selective inhibitory activity against a range of human and parasitic kinases.

PIM Kinases: A family of imidazo[1,2-b]pyridazines has been identified as potent, low nanomolar inhibitors of PIM serine/threonine kinases, which are key targets in hematopoietic malignancies. nih.govsemanticscholar.org Unlike typical ATP-mimetic inhibitors, these compounds interact with the NH2-terminal lobe (helix αC) of the kinase, conferring enhanced selectivity. nih.govsemanticscholar.org The compound SGI-1776, an imidazo[1,2-b]pyridazine derivative, inhibits PIM-1, PIM-2, and PIM-3 with IC50 values of 7 nM, 363 nM, and 69 nM, respectively. researchgate.net Other derivatives, such as YPC-21440 and YPC-21817, also show high specificity for PIM kinases. frontiersin.orgnih.gov

IRAK4: In the context of lymphoma, imidazo[1,2-b]pyridazine derivatives have been designed as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). researchgate.net This is particularly relevant for diffuse large B-cell lymphoma (DLBCL) with the MYD88 L265P mutation. One representative compound demonstrated excellent potency with an IC50 value of 1.3 nM for IRAK4. researchgate.net

c-Met and VEGFR2: The scaffold has been explored for the dual inhibition of c-mesenchymal epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2), both critical targets in cancer therapy. researchgate.net

Parasitic Kinases (PfCDPK1): Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a target for antimalarial drugs. researchgate.netnih.gov A lead compound exhibited an IC50 value of 0.013 µM against PfCDPK1. nih.gov

Other Kinases: Studies have also highlighted imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases (such as DYRK1A) and TAK1 (transforming growth factor-β activated kinase), the latter being a target in multiple myeloma. cardiff.ac.uknih.gov

Compound ClassTarget KinaseReported Activity (IC50)Reference
Imidazo[1,2-b]pyridazinePIM-17 nM (SGI-1776) researchgate.net
Imidazo[1,2-b]pyridazinePIM-2363 nM (SGI-1776) researchgate.net
Imidazo[1,2-b]pyridazinePIM-369 nM (SGI-1776) researchgate.net
Imidazo[1,2-b]pyridazineIRAK41.3 nM researchgate.net
Imidazo[1,2-b]pyridazinePfCDPK10.013 µM nih.gov
Imidazo[1,2-b]pyridazineTAK155 nM (Compound 26) nih.gov

The emergence of drug-resistant malaria parasites necessitates the discovery of novel therapeutic agents. Imidazo[1,2-b]pyridazine derivatives have shown promising antiplasmodial activity against various strains of Plasmodium falciparum, the deadliest malaria parasite.

Several novel imidazo[1,2-b]pyridazines were evaluated against both multidrug-resistant (K1) and drug-sensitive (NF54) strains of P. falciparum. nih.gov These studies identified several highly active molecules, including one derivative that demonstrated an EC50 of 0.14 µM against a P. falciparum strain by targeting the parasite's PfCDPK1 kinase. nih.gov Other screening efforts have also confirmed the potential of this scaffold against P. falciparum. scispace.comresearchgate.net

Compound SeriesP. falciparum StrainReported Activity (EC50/IC50)TargetReference
Imidazo[1,2-b]pyridazine (Compound 38)Not SpecifiedEC50 = 0.14 µMPfCDPK1 nih.gov
Imidazo[1,2-b]pyridazine (Compound 37)Not SpecifiedEC50 = 0.4 µMPfCDPK1 nih.gov
Imidazo[1,2-b]pyridazine (Compound 2f/2g)Not SpecifiedGood ActivityNot Specified scispace.comresearchgate.net

The imidazo[1,2-b]pyridazine nucleus has been identified as a potent scaffold for developing broad-spectrum antiviral agents. nih.gov

Human Picornaviruses: A significant discovery was a class of 2-aminoimidazo[1,2-b]pyridazines that act as potent inhibitors of picornaviruses. nih.gov One oxime-containing derivative exhibited broad-spectrum activity against a panel of human rhinoviruses (HRV), poliovirus, and coxsackieviruses, with IC50 values in the range of 0.02–0.06 µg/mL. nih.govnih.gov The E geometry of the oxime linker was found to be a key element for this potent activity. nih.gov

Herpesviruses: Substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines have been synthesized and tested against various viruses. nih.gov While inactive against HIV, specific derivatives were found to be potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. nih.govresearchgate.net

Compound ClassVirus TargetReported Activity (IC50)Reference
2-Aminoimidazo[1,2-b]pyridazine (Oxime derivative 47)Human Rhinoviruses, Poliovirus, Coxsackieviruses0.02–0.06 µg/mL nih.govnih.gov
3-Aralkylthiomethylimidazo[1,2-b]pyridazineHuman Cytomegalovirus (HCMV)Potent Inhibitor nih.govresearchgate.net
3-Aralkylthiomethylimidazo[1,2-b]pyridazineVaricella-Zoster Virus (VZV)Potent Inhibitor nih.govresearchgate.net

The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential to combat bacterial infections, including those caused by drug-resistant pathogens.

Substituted imidazo[1,2-b]pyridazine derivatives have been screened for in vitro antimicrobial activity against both Gram-positive bacteria, such as Streptococcus pyogenes and Staphylococcus aureus, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. scispace.comresearchgate.net Furthermore, a series of novel imidazo[1,2-b]pyridazine derivatives incorporating a benzohydrazide (B10538) moiety were synthesized and screened for anti-tuberculosis activity. These compounds were tested in vitro against the Mycobacterium tuberculosis H37Rv strain, with several derivatives exhibiting potent inhibitory activity, showing a minimal inhibition concentration (MIC) as low as 1.6 µg/mL.

Compound SeriesBacterial StrainReported Activity (MIC)Reference
Benzohydrazide-Imidazo[1,2-b]pyridazineMycobacterium tuberculosis H37Rv1.6 µg/mL
2,6-Disubstituted Imidazo[1,2-b]pyridazineStreptococcus pyogenesScreened scispace.comresearchgate.net
2,6-Disubstituted Imidazo[1,2-b]pyridazineStaphylococcus aureusScreened scispace.comresearchgate.net
2,6-Disubstituted Imidazo[1,2-b]pyridazinePseudomonas aeruginosaScreened scispace.comresearchgate.net
2,6-Disubstituted Imidazo[1,2-b]pyridazineEscherichia coliScreened scispace.comresearchgate.net

Eumycetoma is a neglected tropical disease caused by various fungi, with Madurella mycetomatis being the primary causative agent. researchgate.netnih.gov Current treatments have low cure rates, highlighting an urgent need for new antifungal drugs. researchgate.netnih.gov

In response to this need, researchers have designed and synthesized libraries of imidazo[1,2-b]pyridazine derivatives. researchgate.netnih.govusc.edu In vitro screening of these compounds against M. mycetomatis revealed promising activity. researchgate.netusc.edu Out of 47 synthesized derivatives, 17 showed potent activity with IC50 values of ≤ 5 µM. nih.gov Notably, one compound exhibited an excellent IC50 of 0.9 µM, which is comparable to the standard antifungal drug itraconazole (B105839) (IC50 = 1.1 µM). nih.gov This compound also demonstrated a significantly better selectivity index (16) compared to itraconazole (0.8), indicating a promising profile for further development. nih.gov

Compound SeriesFungal PathogenReported Activity (IC50)Reference
Imidazo[1,2-b]pyridazine (Compound 14d)Madurella mycetomatis0.9 µM researchgate.netnih.gov
Imidazo[1,2-b]pyridazine (17 compounds)Madurella mycetomatis≤ 5 µM nih.govusc.edu
Itraconazole (Reference)Madurella mycetomatis1.1 µM researchgate.netnih.gov

The role of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors directly translates into significant potential as anticancer agents. researchgate.net

Hematological Malignancies: As potent inhibitors of PIM kinases, these compounds have demonstrated significant antileukemic activity. nih.govsemanticscholar.org The derivative K00135 was shown to impair the survival and clonogenic growth of a panel of human acute leukemia cells and suppress the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients. nih.gov Pan-Pim kinase inhibitors with this core structure have shown antiproliferative activities against various cancer cell lines derived from hematological malignancies. frontiersin.orgnih.gov Furthermore, the approved drug ponatinib is a cornerstone treatment for certain types of CML. semanticscholar.org Imidazo[1,2-b]pyridazine-based TAK1 inhibitors have also shown excellent activity against multiple myeloma. nih.gov

Solid Tumors: The scaffold's utility extends to solid tumors. A series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were evaluated against six human cancer cell lines, showing significant anti-proliferative activity against non-small cell lung cancer cell lines A549 and H460, with IC50 values as low as 0.02 µM. nih.gov The mechanism for these compounds was identified as mTOR inhibition, with lead compounds showing IC50 values of 0.062 µM and 0.067 µM against the mTOR kinase. nih.gov

Compound SeriesCancer Cell LineCancer TypeReported Activity (IC50)TargetReference
Imidazo[1,2-b]pyridazine (K00135)Human Acute Leukemia CellsLeukemiaSuppressed GrowthPIM Kinases nih.gov
Diaryl Urea Imidazo[1,2-b]pyridazine (A17)A549Non-Small Cell Lung Cancer0.067 µM (mTOR)mTOR nih.gov
Diaryl Urea Imidazo[1,2-b]pyridazine (A18)H460 / A549Non-Small Cell Lung Cancer0.062 µM (mTOR)mTOR nih.gov
6-Morpholine Imidazo[1,2-b]pyridazine (Compound 26)Multiple Myeloma CellsMultiple Myeloma55 nM (TAK1)TAK1 nih.gov

Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

While direct modulation of the Gamma-Aminobutyric Acid Type A (GABA-A) receptor by 1-imidazo[1,2-b]pyridazin-3-ylethanone derivatives has been a subject of interest, specific data on direct binding or allosteric modulation is limited in the current body of research. However, studies have successfully identified a novel class of ligands based on the imidazo[1,2-b]pyridazine scaffold that exhibit selective binding for the high-affinity γ-hydroxybutyric acid (GHB) binding sites, which are known to be distinct from the orthosteric binding site of the GABA-A receptor.

One such derivative, 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, has been identified as a novel ligand-scaffold. This compound and its analogues have demonstrated relatively high affinity for the high-affinity GHB binding site, with Kᵢ values ranging from 0.19 to 2.19 μM. Notably, these compounds displayed a selectivity of over 50 times for the [³H]NCS-382 binding sites (a marker for GHB high-affinity sites) over [³H]muscimol binding sites (a marker for the GABA-A orthosteric site). These findings suggest that while the imidazo[1,2-b]pyridazine core may not directly interact with the primary GABA binding site on the GABA-A receptor, it can be chemically modified to selectively target related components of the broader GABAergic system. This differential interaction underscores the potential for developing selective therapeutic agents that can modulate the GABAergic system without the typical side effects associated with non-selective GABA-A receptor agonists.

Inhibition of Amyloid Plaque Formation Mechanisms

A significant area of investigation for imidazo[1,2-b]pyridazine derivatives has been their potential role in the context of Alzheimer's disease, specifically their ability to interact with and potentially inhibit the formation of β-amyloid (Aβ) plaques. A series of these derivatives have been synthesized and evaluated for their in vitro binding affinity to synthetic Aβ₁₋₄₀ aggregates.

The binding affinities of these compounds were found to be highly dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. The inhibition constants (Kᵢ) for these derivatives ranged from 11.0 nM to over 1000 nM. Structure-activity relationship (SAR) studies revealed that a 2-(4'-dimethylaminophenyl) moiety is a key structural feature for achieving high binding affinity. One of the most potent compounds identified was 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, which exhibited a Kᵢ value of 11.0 nM. This high affinity suggests that imidazo[1,2-b]pyridazine derivatives could be promising candidates for the development of diagnostic imaging agents for Aβ plaques or as therapeutic agents that interfere with amyloid aggregation.

Table 1: In Vitro Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Synthetic Aβ₁₋₄₀ Aggregates

Compound Substitution Pattern Kᵢ (nM)
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine 2-N,N-dimethylaminophenyl, 6-methylthio 11.0
2-(4'-Methylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine 2-N-methylaminophenyl, 6-chloro 25.3
2-(4'-Aminophenyl)-6-chloroimidazo[1,2-b]pyridazine 2-N-aminophenyl, 6-chloro 50.1
2-Phenyl-6-chloroimidazo[1,2-b]pyridazine 2-Phenyl, 6-chloro >1000
2-(4'-Dimethylaminophenyl)-6-methoxyimidazo[1,2-b]pyridazine 2-N,N-dimethylaminophenyl, 6-methoxy 33.5

Investigation of Other Pharmacological Activities (e.g., anticonvulsant, antiallergic, antihistamine, antitubercular)

The versatile scaffold of imidazo[1,2-b]pyridazine has prompted investigations into a variety of other pharmacological activities.

Antitubercular Activity: Several studies have demonstrated the potent in vitro antitubercular activity of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis H37Rv. A series of benzohydrazide incorporated imidazo[1,2-b]pyridazines exhibited significant activity, with some compounds showing a minimum inhibitory concentration (MIC) as low as 1.6 µg/mL. nih.govnih.gov Another study on 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives also reported potent anti-TB activity at a concentration of 1.6 µg/mL for the most active compounds. ontosight.airesearchgate.net These findings highlight the potential of this chemical class in the development of new treatments for tuberculosis.

Anticonvulsant Activity: While direct studies on this compound are limited, research on structurally related pyridazine (B1198779) derivatives has shown promise. A study on novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones demonstrated anticonvulsant activity in the maximal electroshock (MES) induced seizure model in mice. The most potent compound, 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione, had an ED₅₀ of 44.7 mg/kg. However, these compounds were not effective in the subcutaneous pentylenetetrazole (sc-Met) seizure threshold test.

Antiallergic and Antihistamine Activities: The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential antiallergic and antihistamine properties. beilstein-journals.org However, specific preclinical data, such as IC₅₀ or Kᵢ values from receptor binding assays, for derivatives of this compound are not extensively detailed in the currently available scientific literature. This remains an area for future investigation to fully characterize the pharmacological profile of this class of compounds.

Table 2: Antitubercular Activity of Imidazo[1,2-b]pyridazine Derivatives against M. tuberculosis H37Rv

Compound Series Most Active Compounds' MIC (µg/mL) Reference
Benzohydrazide incorporated imidazo[1,2-b]pyridazines 1.6 nih.govnih.gov
6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazines 1.6 ontosight.airesearchgate.net
Phenoxy substituted imidazo[1,2-b]pyridazine-based amides 25

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Biological Systems

The preclinical development of any new chemical entity heavily relies on the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on a series of imidazo[1,2-b]pyridazine analogs developed as Tyk2 JH2 inhibitors have provided valuable insights into the ADME profile of this class of compounds.

Assessment of Metabolic Stability and Metabolite Identification

The metabolic stability of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs was found to be significantly improved compared to earlier series of related compounds. This enhanced stability is a crucial factor for achieving adequate drug exposure in vivo. Further investigations into metabolite identification would be necessary to fully understand the metabolic pathways of these compounds and to identify any potentially active or toxic metabolites.

Pharmacokinetic Characterization in Animal Models (e.g., Rodent Pharmacokinetics)

Pharmacokinetic studies of a potent Tyk2 JH2 inhibitor with an imidazo[1,2-b]pyridazine core were conducted in several animal models, including mice, rats, dogs, and cynomolgus monkeys. The compound displayed a low clearance rate of 7.8 mL/min/kg in rats and moderate clearance rates in mice (16 mL/min/kg), cynomolgus monkeys (17 mL/min/kg), and dogs (25 mL/min/kg). These pharmacokinetic parameters indicate that the compound has a favorable in vivo half-life, which is a desirable characteristic for a therapeutic agent.

Bioavailability Considerations in Preclinical Development

Oral bioavailability is a critical parameter for the development of orally administered drugs. The aforementioned imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitor demonstrated excellent oral bioavailability in rats, reaching 114%. The bioavailability was also high in mice (86%) and moderate in cynomolgus monkeys (46%) and dogs (50%). These findings suggest that compounds based on the imidazo[1,2-b]pyridazine scaffold can be well-absorbed from the gastrointestinal tract and have the potential for effective oral delivery.

Table 3: Pharmacokinetic Parameters of an Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitor in Animal Models

Animal Model Clearance (mL/min/kg) Oral Bioavailability (%)
Mouse 16 86
Rat 7.8 114
Dog 25 50
Cynomolgus Monkey 17 46

Advanced Medicinal Chemistry Strategies for 1 Imidazo 1,2 B Pyridazin 3 Ylethanone Analogues

Lead Optimization and Derivatization Approaches

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a promising lead compound to improve its therapeutic profile. For the imidazo[1,2-b]pyridazine (B131497) scaffold, this process often involves systematic derivatization at various positions to establish a robust structure-activity relationship (SAR).

Researchers have extensively explored modifications at the 2-, 3-, and 6-positions of the imidazo[1,2-b]pyridazine ring system. For instance, in the development of ligands for β-Amyloid (Aβ) plaques, the substitution patterns at the 2- and 6-positions were found to be critical for binding affinity. nih.gov A study revealed that a 2-(4′-Dimethylaminophenyl) group combined with a 6-(methylthio) substituent resulted in a compound with high binding affinity (Ki = 11.0 nM). nih.gov Conversely, replacing the 2-phenyl ring with pyridinyl or thiophenyl rings led to a significant reduction in affinity, highlighting the importance of the phenyl moiety for this specific target interaction. nih.gov

In the pursuit of IKKβ inhibitors, optimization of both the 3- and 6-positions of the scaffold led to increased cell-free IKKβ inhibitory activity and enhanced TNFα inhibition in cellular assays. nih.gov Similarly, the development of mTOR inhibitors involved synthesizing a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives. nih.gov This derivatization strategy yielded compounds with potent anti-proliferative activity against several human cancer cell lines, with compounds A17 and A18 showing significant mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov

These examples underscore the power of systematic derivatization in elucidating SAR and guiding the optimization of lead compounds.

Table 1: Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazine Analogues for Aβ Plaque Binding
CompoundSubstitution at C2-PositionSubstitution at C6-PositionBinding Affinity (Ki, nM)
34′-DimethylaminophenylMethoxyl>1000
44′-DimethylaminophenylMethylthio11.0
54′-Dimethylaminophenylω-FluoroethylDecreased Affinity
16a/b/cPyridinyl or ThiophenylVariousSignificantly Reduced Affinity

Scaffold Engineering for Targeted Potency and Selectivity Enhancement

Scaffold engineering involves more substantial modifications to the core chemical structure to achieve significant gains in potency and, crucially, selectivity against off-target molecules. This strategy is vital for minimizing potential side effects and enhancing the therapeutic window of a drug candidate.

A notable example of scaffold engineering is the development of allosteric inhibitors for Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. rsc.orgnih.gov TYK2 possesses a catalytic domain (JH1) and a pseudokinase domain (JH2). nih.gov Targeting the JH2 domain offers a path to allosteric inhibition with potentially higher selectivity. Starting with an imidazo[1,2-b]pyridazine hit compound, researchers iteratively modified each substituent on the scaffold. rsc.org This process not only improved cellular potency but also maintained high selectivity for the TYK2 JH2 domain over the JH1 domain. rsc.org

A significant breakthrough in this area was the replacement of a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety. This modification dramatically improved the metabolic stability of the compounds. nih.gov Further SAR studies on the N1-substituent of the pyridone ring and at the C3-position of the imidazo[1,2-b]pyridazine core led to the identification of a highly potent and selective TYK2 JH2 inhibitor, compound 6 , which exhibited a Ki of 0.086 nM. nih.gov This compound demonstrated remarkable selectivity, with over 10,000-fold preference for TYK2 JH2 over a panel of 230 other kinases, including other JAK family members. nih.gov This work illustrates how rational scaffold engineering can overcome liabilities like poor metabolic stability while simultaneously boosting potency and selectivity.

Table 2: Potency and Selectivity Enhancement of TYK2 JH2 Inhibitors Through Scaffold Engineering
Compound SeriesKey Scaffold FeatureTYK2 JH2 Affinity (Ki)Key Improvement
Initial Hit (IZP 7)Imidazo[1,2-b]pyridazine CorePromising HitStarting point for optimization
6-anilino imidazopyridazineAnilino group at C6PotentPoor metabolic stability
Compound 66-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group0.086 nMDramatically improved metabolic stability and >10,000-fold kinase selectivity

Rational Design of Novel Imidazo[1,2-b]pyridazine-Based Therapeutic Candidates

Rational drug design leverages structural information from the biological target to guide the creation of new molecules with high affinity and specificity. This approach minimizes the trial-and-error nature of traditional drug discovery and accelerates the development of optimized therapeutic candidates.

Structure-based design has been successfully applied to the imidazo[1,2-b]pyridazine scaffold to develop dual inhibitors of c-Met and VEGFR2, two kinases implicated in cancer progression. nih.gov By utilizing co-crystal structural information of these kinases in complex with known inhibitors, researchers designed para-substituted derivatives capable of suppressing both targets. nih.gov Further optimization led to pyridone derivatives that could form intramolecular hydrogen bonds, enforcing a rigid conformation that resulted in potent inhibition of both enzymes. nih.gov

Another powerful strategy is the design of covalent inhibitors, which form a permanent bond with the target protein, often leading to prolonged duration of action. Researchers designed novel imidazo[1,2-b]pyridazine-based covalent inhibitors of cyclin-dependent kinases 12/13 (CDK12/13), which are promising targets for triple-negative breast cancer. nih.gov The lead compound, 24 , was designed to form a covalent bond with a specific cysteine residue (Cys1039) in CDK12, exhibiting potent inhibition with an IC50 of 15.5 nM. nih.gov

To combat acquired drug resistance, a major challenge in cancer therapy, medicinal chemists have designed imidazo[1,2-b]pyridazine macrocyclic derivatives as novel Anaplastic Lymphoma Kinase (ALK) inhibitors. nih.gov This design was aimed at overcoming mutations that confer resistance to second-generation ALK inhibitors. The resulting macrocyclic compounds showed potent activity against multiple resistant mutants, demonstrating the utility of rational design in addressing clinical challenges. nih.gov

Table 3: Examples of Rationally Designed Imidazo[1,2-b]pyridazine Analogues
Compound ClassTarget(s)Design StrategyRepresentative CompoundPotency
Pyridone Derivativesc-Met / VEGFR2Structure-based design, conformational rigidity via intramolecular H-bondsImidazo[1,2-a]pyridine (B132010) analogue (26)IC50 = 1.9 nM (c-Met), 2.2 nM (VEGFR2)
Covalent InhibitorsCDK12 / CDK13Targeting specific cysteine residue (Cys1039)Compound 24IC50 = 15.5 nM (CDK12), 12.2 nM (CDK13)
Macrocyclic DerivativesALK (wild-type and resistant mutants)Macrocyclization to overcome resistance mutationsCompound O-10Effective against G1202R and L1196M/G1202R mutants

Future Directions and Research Opportunities in Imidazo[1,2-b]pyridazine Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for medicinal chemistry research, with numerous opportunities for future exploration. A primary focus remains on overcoming the persistent challenge of drug resistance in oncology. The successful development of derivatives active against resistant mutants of ALK, TRK, and Bruton's tyrosine kinase (BTK) provides a strong foundation for future efforts. nih.govnih.govnih.gov Designing next-generation inhibitors that can preemptively address potential resistance mutations is a key research direction.

Expanding the therapeutic scope of this scaffold beyond oncology is another promising avenue. The diverse biological activities reported for imidazo[1,2-b]pyridazine derivatives—including anti-inflammatory, antiparasitic, and antiviral properties—suggest that this framework can be adapted to target a wide range of diseases. nih.govresearchgate.net Recent investigations into the scaffold's potential against neglected tropical diseases, such as eumycetoma, highlight its untapped potential in addressing unmet medical needs. researchgate.net

Furthermore, there is an ongoing need to develop novel analogues with enhanced pharmacokinetic profiles, improved metabolic stability, and greater oral bioavailability to ensure clinical success. nih.govnih.gov The application of modern synthetic methodologies, including C-H activation and novel cross-coupling reactions, will facilitate the creation of more diverse and complex chemical libraries for screening. researchgate.net The continued integration of computational modeling, artificial intelligence, and structure-based design will undoubtedly accelerate the discovery of new, highly effective therapeutic agents based on the versatile imidazo[1,2-b]pyridazine core.

Q & A

Q. What are the common synthetic routes for 1-Imidazo[1,2-b]pyridazin-3-ylethanone, and how are they optimized for yield?

The compound is typically synthesized via multi-step reactions involving cyclization and acylation. For example, one method employs ethyl (chloroacetyl)carbamate with Na₂HPO₄ in DMA as a solvent, followed by hydrolysis with Ba(OH)₂ in NMP/H₂O and subsequent acylation with R₁COCl . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios. Yields can vary significantly (50–85%) depending on substituent reactivity and purification methods (e.g., column chromatography or recrystallization) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazo-pyridazine core and acetyl group. High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₇N₃O, MW: 161.16 g/mol). X-ray crystallography, as applied in analogous imidazo-heterocycles, resolves regioselectivity and substituent orientation .

Q. What are the key reactivity patterns of the acetyl group in this scaffold?

The ethanone moiety undergoes nucleophilic substitutions (e.g., condensation with amines or hydrazines) and electrophilic aromatic substitutions at the pyridazine ring. For instance, Friedel-Crafts acylation at the C-3 position can introduce diverse substituents, enabling functionalization for drug discovery .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading, or inert atmosphere). Systematic studies using Design of Experiments (DoE) can identify critical parameters. For example, DMA as a solvent may enhance electrophilic acylation efficiency compared to DMF due to higher polarity . Contradictions in regioselectivity can be resolved through computational modeling (DFT) to predict reaction pathways .

Q. What strategies improve the regioselective introduction of substituents on the imidazo-pyridazine ring?

Regioselectivity is controlled by electronic and steric factors. Electron-withdrawing groups (e.g., nitro) at specific positions direct electrophilic attacks. For example, benzamido-substituted derivatives are synthesized via selective acylation using 3-fluorobenzoyl chloride under mild conditions (25°C, 12h) . Transition metal catalysis (e.g., Pd-mediated cross-coupling) can further enhance selectivity for aryl/heteroaryl groups .

Q. What mechanistic insights explain the biological activity of imidazo-pyridazine derivatives?

The scaffold's planar structure facilitates intercalation with DNA or enzyme active sites. For instance, 3-methoxy-2-phenylimidazo[1,2-b]pyridazines exhibit anti-tubercular activity by inhibiting mycobacterial membrane protein synthesis . Molecular docking studies reveal hydrogen bonding between the acetyl group and target proteins (e.g., kinase ATP-binding pockets) .

Q. How can computational methods guide the design of novel derivatives with enhanced pharmacological properties?

Density Functional Theory (DFT) predicts electron density distribution, aiding in optimizing substituent placement for target binding. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent hydrophobicity (logP) with antimicrobial potency. For example, bromophenyl derivatives show improved bioavailability due to increased lipophilicity .

Methodological Recommendations

  • Synthesis Optimization: Use DoE to map temperature vs. catalyst loading for yield improvement.
  • Characterization: Combine NMR with single-crystal X-ray analysis to resolve structural ambiguities.
  • Biological Assays: Pair in vitro screening with in silico docking to prioritize high-potential derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.